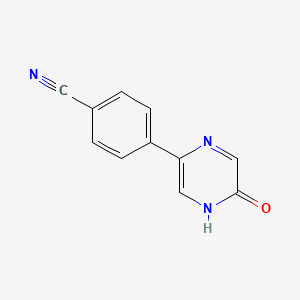

4-(6-oxo-1H-pyrazin-3-yl)benzonitrile

Description

Properties

Molecular Formula |

C11H7N3O |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

4-(6-oxo-1H-pyrazin-3-yl)benzonitrile |

InChI |

InChI=1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)10-6-14-11(15)7-13-10/h1-4,6-7H,(H,14,15) |

InChI Key |

QVYOVWNFVINVRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CNC(=O)C=N2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-(6-oxo-1H-pyrazin-3-yl)benzonitrile

General Synthetic Strategy

The synthesis of 4-(6-oxo-1H-pyrazin-3-yl)benzonitrile generally involves the following key steps:

- Construction of the pyrazine ring system with the 6-oxo functionality.

- Introduction of the benzonitrile substituent at the 4-position of the pyrazine ring.

- Purification and characterization of the final compound.

The synthetic routes typically employ heterocyclic ring formation reactions, functional group transformations, and selective substitution reactions under controlled conditions.

Reported Synthetic Routes

Pyrazine Ring Formation and Functionalization

Although direct literature specifically detailing the synthesis of 4-(6-oxo-1H-pyrazin-3-yl)benzonitrile is limited, analogous heterocyclic compounds with pyrazine and benzonitrile moieties have been synthesized through multi-step processes involving:

- Cyclocondensation reactions to form the pyrazine ring.

- Use of halogenated intermediates to introduce substituents via nucleophilic substitution.

- Oxidation steps to install the 6-oxo group on the pyrazine ring.

For example, the preparation of related pyrazine derivatives often begins with substituted diamines or dicarbonyl precursors that undergo cyclization under acidic or basic conditions to yield the pyrazine core. Subsequent selective bromination or halogenation at the 3-position allows for further functionalization with benzonitrile-containing reagents.

Stepwise Synthesis via Bromomethyl Intermediates

A closely related synthetic approach, as exemplified in the synthesis of quinazolin-4-one derivatives (structurally related heterocycles), involves:

- Microwave-assisted cyclization of anthranilamide derivatives to form the heterocyclic core.

- Alkylation with 2-bromomethyl-benzonitrile in the presence of potassium carbonate and potassium iodide catalysts in anhydrous solvents such as dimethylformamide (DMF).

- Bromination of the methyl group adjacent to the heterocyclic nitrogen using N-bromosuccinimide (NBS) and p-toluene sulfonic acid as a catalyst.

- Subsequent nucleophilic substitution with amines to yield final substituted heterocycles.

Although this exact sequence is reported for quinazolinone derivatives, the methodology can be adapted for pyrazine derivatives, including 4-(6-oxo-1H-pyrazin-3-yl)benzonitrile, by modifying the starting materials and reaction conditions accordingly.

Analytical Data and Reaction Monitoring

- Melting Point Determination: Melting points of intermediates and final products are measured using apparatus such as Stuart scientific melting point devices.

- Purification: Silica gel column chromatography is the preferred method for isolating pure compounds.

- Reaction Monitoring: Thin layer chromatography (TLC) is routinely employed to monitor reaction progress and purity.

- Spectroscopic Characterization:

- Fourier-transform infrared spectroscopy (FT-IR) is used to identify functional groups.

- Nuclear magnetic resonance (NMR) spectroscopy (proton and carbon-13) confirms molecular structure.

- High-resolution mass spectrometry (HRMS) provides molecular weight confirmation.

These techniques ensure the reliability and reproducibility of the synthetic process.

Comparative Table of Related Compounds and Synthetic Features

| Compound Name | Structural Features | Synthetic Highlights | Potential Applications |

|---|---|---|---|

| 4-(6-oxo-1H-pyrazin-3-yl)benzonitrile | Pyrazine ring with 6-oxo and benzonitrile | Multi-step cyclization, bromination, substitution | Medicinal chemistry, bioactivity |

| 3-(6-oxo-1H-pyrazin-3-yl)benzonitrile | Pyrazine ring with different substitution | Similar synthetic approach with positional change | Variant bioactivities |

| 4-(6-oxo-pyrimidin-2-yl)benzonitrile | Pyrimidine ring instead of pyrazine | Different nitrogen positioning affects reactivity | Alternative heterocyclic scaffold |

| 2-(4-alkoxyphenyl)-6-oxo-pyrimidine | Alkoxy substituent on phenyl ring | Enhances solubility and modifies activity | Improved pharmacokinetic properties |

This table highlights the uniqueness of 4-(6-oxo-1H-pyrazin-3-yl)benzonitrile in terms of its nitrogen heterocycle and substitution pattern, influencing its chemical behavior and biological potential.

Summary of Key Research Findings

- The synthesis of 4-(6-oxo-1H-pyrazin-3-yl)benzonitrile relies heavily on heterocyclic ring formation strategies combined with selective functionalization steps.

- Microwave-assisted reactions and the use of catalysts such as potassium carbonate and potassium iodide enhance reaction efficiency.

- Bromination using N-bromosuccinimide is a critical step for introducing reactive sites for further substitution.

- Purification and characterization protocols are well-established, ensuring the production of high-purity compounds.

- Analogous synthetic methods from quinazolinone chemistry provide a valuable framework for adapting to pyrazine derivatives.

- The compound’s unique structure offers promising avenues for pharmaceutical and medicinal chemistry applications, warranting further synthetic optimization and biological evaluation.

Chemical Reactions Analysis

Types of Reactions

4-(6-oxo-1H-pyrazin-3-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

Oxidation: Oxidized derivatives of the pyrazine ring.

Reduction: Amino derivatives of the benzonitrile group.

Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

4-(6-oxo-1H-pyrazin-3-yl)benzonitrile is a heterocyclic compound featuring a pyrazine ring with a carbonyl group at the 6-position and a benzonitrile substituent at the 4-position. It has potential applications in pharmaceutical development due to its potential biological activities. Its derivatives can act as leads in medicinal chemistry.

Potential Applications

4-(6-oxo-1H-pyrazin-3-yl)benzonitrile has several potential applications:

- Pharmaceutical Development Its derivatives may serve as leads. Preliminary studies suggest it may possess biological properties, making it a potential pharmaceutical agent. Further research is needed to fully understand its biological mechanisms and therapeutic potential. Specifically, it has been studied for its interactions with biological targets, aiding in understanding the pharmacodynamics of the compound and its derivatives. It can be used to synthesize derivatives that may enhance biological activity or modify physical properties.

- PARP Inhibitors It can be used in the design and synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of anticancer drugs that block the catalytic activity of PARP proteins . Derivatives with a pyrazine moiety can act as potent inhibitors of PARP-1 and PARP-2, showing high selectivity toward these isoforms and specifically inhibiting growth of BRCA1-mutant cells .

Structural Characteristics and Biological Activities

Several compounds share structural characteristics with 4-(6-oxo-1H-pyrazin-3-yl)benzonitrile:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 3-(6-Oxo-1H-pyrazin-3-yl)benzonitrile | Similar pyrazine ring; different substituents | Potentially different biological activities |

| 4-(6-Oxo-pyrimidin-2-yl)benzonitrile | Pyrimidine instead of pyrazine | Different reactivity due to nitrogen positioning |

| 2-(4-Alkoxyphenyl)-6-Oxo-pyrimidine | Alkoxy substituent on phenyl ring | Enhanced solubility and altered biological activity |

Mechanism of Action

The mechanism of action of 4-(6-oxo-1H-pyrazin-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridin-6-ones

Example : 4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ()

- Structural Differences: The pyrazolo[3,4-b]pyridin-6-one system is a fused bicyclic structure (pyrazole + pyridine) with an oxo group, contrasting with the monocyclic pyrazinone in the target compound.

- Synthesis : Prepared via ionic liquid ([bmim][BF4])-mediated condensation, highlighting green chemistry approaches .

- Implications: The fused ring system may enhance rigidity and binding affinity but could reduce solubility compared to the simpler pyrazinone.

Quinazolinone Derivatives

Example : Polymorphic forms of 4-(7-hydroxy-2-isopropyl-4-oxo-4H-quinazolin-3-yl)benzonitrile ()

- Applications : Patented for pharmaceutical use, emphasizing the role of solid-state polymorphism in bioavailability .

Imidazo-Pyrrolo-Pyrazine Derivatives

Example : 3-(2-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-oxoethyl)benzonitrile ()

- Structural Differences : Complex fused imidazo-pyrrolo-pyrazine systems offer multiple hydrogen-bonding sites but introduce synthetic complexity.

Triazole-Linked Benzonitriles

Example : 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile ()

- Structural Differences: Triazole rings connected via methylene spacers introduce conformational flexibility, unlike the direct pyrazinone-benzonitrile linkage.

- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry .

Chloroimidazopyridazine-Benzenenitriles

Example : 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile ()

- Structural Differences : Chlorine substituents and fused imidazopyridazine enhance electrophilicity but may raise toxicity concerns absent in the target compound.

- Characterization : Single-crystal X-ray studies (R factor = 0.043) confirm planar geometry, critical for structure-activity relationship (SAR) studies .

Bromoacetyl Benzonitriles

Example : 4-(2-Bromoacetyl)benzonitrile ()

- Applications: Irreversible GSK-3 inhibitor; the bromoacetyl group acts as an electrophilic warhead, unlike the pyrazinone’s hydrogen-bonding motif .

Key Research Findings

- Synthetic Innovation: Ionic liquids () and click chemistry () offer efficient routes to benzonitrile-containing heterocycles, though the target compound’s synthesis remains unelucidated.

- Structural Insights : Crystallography (e.g., SHELX ) is critical for confirming planar geometries and intermolecular interactions.

- Biological Relevance: Benzonitrile derivatives are privileged scaffolds in drug discovery, with pyrazinones and quinazolinones showing promise in targeting kinases and nucleic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.